3-(6-Methoxy-3-indolyl)-1-propanamine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C12H16N2O |
|---|---|
Molecular Weight |
204.27 g/mol |
IUPAC Name |
3-(6-methoxy-1H-indol-3-yl)propan-1-amine |
InChI |
InChI=1S/C12H16N2O/c1-15-10-4-5-11-9(3-2-6-13)8-14-12(11)7-10/h4-5,7-8,14H,2-3,6,13H2,1H3 |
InChI Key |
ZSXGEDVGARKXMZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=CN2)CCCN |
Origin of Product |
United States |
Spectroscopic and Structural Characterization Methodologies in Academic Research
Advanced Spectroscopic Techniques for Comprehensive Structural Elucidation
Spectroscopic methods provide detailed information regarding the molecular formula, connectivity, and electronic environment of a compound. The combination of nuclear magnetic resonance, mass spectrometry, and vibrational spectroscopy allows for an unambiguous assignment of the molecular structure.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, splitting patterns (coupling), and integration of signals, the precise arrangement of atoms can be deduced.
Proton (¹H) NMR Spectroscopy: The predicted ¹H NMR spectrum of 3-(6-Methoxy-3-indolyl)-1-propanamine would display distinct signals corresponding to each unique proton environment. The indole (B1671886) N-H proton is expected to appear as a broad singlet at a downfield chemical shift (typically δ 8.0-8.5 ppm). The aromatic protons on the indole ring will appear in the aromatic region (δ 6.5-7.6 ppm), with their specific shifts and coupling patterns dictated by the substitution pattern. The methoxy (B1213986) group will produce a sharp singlet around δ 3.8 ppm. The protons of the propyl chain will appear more upfield, with the CH₂ group adjacent to the indole ring appearing around δ 2.8-3.0 ppm, the terminal CH₂ group adjacent to the amine at a similar shift, and the central CH₂ group appearing as a multiplet at a more shielded position (δ 1.8-2.0 ppm) docbrown.infochemicalbook.com.
Carbon-13 (¹³C) NMR Spectroscopy: The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. The aromatic carbons of the indole ring would generate multiple signals between δ 100 and 140 ppm mdpi.comlibretexts.org. The carbon atom bearing the methoxy group (C-6) is expected to be significantly downfield, around δ 155 ppm, while the methoxy carbon itself will produce a signal around δ 55-56 ppm mdpi.com. The carbons of the propyl side chain are expected in the aliphatic region (δ 20-45 ppm), with the carbon attached to the electronegative nitrogen atom being the most downfield in that group docbrown.info.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on typical chemical shifts for the functional groups and analysis of similar structures.
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| Indole N-H | 8.1 (s, 1H) | - |
| C2-H | 7.0 (s, 1H) | 122 |
| C4-H | 7.5 (d, 1H) | 120 |
| C5-H | 6.7 (dd, 1H) | 111 |
| C6 | - | 156 |
| C7-H | 6.8 (d, 1H) | 95 |
| C3 | - | 113 |
| C3a | - | 128 |
| C7a | - | 137 |
| -OCH₃ | 3.8 (s, 3H) | 56 |
| C1' (Propyl) | 2.9 (t, 2H) | 25 |
| C2' (Propyl) | 1.9 (m, 2H) | 32 |
| C3' (Propyl) | 2.8 (t, 2H) | 41 |
| -NH₂ | 1.5 (br s, 2H) | - |
Mass spectrometry is a powerful technique used to determine the molecular weight and molecular formula of a compound and to gain structural information through analysis of its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS): HRMS would be used to determine the exact mass of the molecular ion of this compound. For the molecular formula C₁₂H₁₆N₂O, the calculated monoisotopic mass is 204.1263 Da. An experimental HRMS measurement confirming this mass would validate the elemental composition.
Tandem Mass Spectrometry (MS/MS): Tandem MS provides detailed structural information by inducing fragmentation of a selected parent ion and analyzing the resulting daughter ions. For tryptamine (B22526) derivatives, the most characteristic fragmentation pathway involves the cleavage of the C-C bond beta to the indole ring, which is energetically favored due to the formation of a highly stable, resonance-stabilized indolyl-methyl cation scirp.orgresearchgate.net. In the case of this compound, the base peak in the MS/MS spectrum is predicted to be at m/z 146, corresponding to the [M-CH₂CH₂NH₂]⁺ fragment, the 6-methoxy-3-methylindole cation. Other minor fragments could arise from the loss of the methoxy group or further fragmentation of the propylamino side chain .
Table 2: Predicted Mass Spectrometry Fragmentation for this compound
| m/z (Predicted) | Ion Structure | Fragmentation Pathway |
|---|---|---|
| 204 | [C₁₂H₁₆N₂O]⁺ | Molecular Ion (M⁺) |
| 146 | [C₉H₈NO]⁺ | M⁺ - •CH₂CH₂NH₂ (β-cleavage) |
| 131 | [C₈H₅NO]⁺ | 146 - •CH₃ |
Vibrational spectroscopy probes the vibrational modes of molecules, providing a fingerprint based on their functional groups.
Fourier-Transform Infrared (FT-IR) Spectroscopy: The FT-IR spectrum of this compound would exhibit characteristic absorption bands for its functional groups. A broad band around 3400 cm⁻¹ would correspond to the N-H stretching of the indole amine nih.gov. The primary amine of the side chain would show two bands in the 3300-3400 cm⁻¹ region for asymmetric and symmetric N-H stretching, along with a scissoring vibration around 1600 cm⁻¹ vscht.czupi.edu. Aliphatic C-H stretching from the propyl and methoxy groups would appear just below 3000 cm⁻¹, while aromatic C-H stretching would be observed just above 3000 cm⁻¹ krishisanskriti.org. A strong C-O stretching band for the methoxy group's aryl-alkyl ether linkage is expected around 1250-1200 cm⁻¹ vscht.cz.
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The chromophore in this compound is the 6-methoxyindole (B132359) system. Based on data for 6-methoxyindole, the UV spectrum is expected to show two main absorption maxima (λ_max) corresponding to π→π* transitions hhu.deru.nl. These typically occur around 220 nm and 275-290 nm researchgate.netnih.gov. The substitution of the propylamino group at the 3-position is not expected to significantly alter the absorption maxima of the indole chromophore.
Table 3: Predicted FT-IR and UV-Vis Spectroscopic Data for this compound
| Spectroscopic Technique | Predicted Absorption | Assignment |
|---|---|---|
| FT-IR | ~3400 cm⁻¹ (broad) | Indole N-H stretch |
| FT-IR | ~3350, 3280 cm⁻¹ (two bands) | Primary Amine N-H stretch |
| FT-IR | ~3050 cm⁻¹ | Aromatic C-H stretch |
| FT-IR | ~2950, 2850 cm⁻¹ | Aliphatic C-H stretch |
| FT-IR | ~1620 cm⁻¹ | Amine N-H bend (scissoring) |
| FT-IR | ~1460 cm⁻¹ | Aromatic C=C stretch |
| FT-IR | ~1240 cm⁻¹ (strong) | Aryl-alkyl C-O stretch |
| UV-Vis | ~220 nm | π→π* transition |
| UV-Vis | ~280 nm | π→π* transition |
Crystallographic Analysis for Solid-State Structure Determination
While spectroscopic methods define molecular connectivity, X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions.
Single-crystal X-ray diffraction analysis would be the definitive method to determine the solid-state structure of this compound. Such a study would provide precise atomic coordinates, allowing for the exact measurement of all bond lengths and angles. It would also reveal the preferred conformation of the flexible propylamino side chain relative to the rigid indole ring system. Different crystallization conditions could potentially yield different polymorphs (crystalline forms), each with unique packing arrangements and physical properties.
Chromatographic and Other Analytical Methodologies for Research Applications
In academic research, the characterization of chemical compounds relies on a suite of analytical techniques to ensure identity, purity, and quantity. For this compound, chromatographic methods are fundamental tools for separation and analysis.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantification
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of tryptamine derivatives due to its non-destructive nature and high sensitivity, making it suitable for compounds that may be thermally unstable. proquest.com It is widely employed for both the qualitative assessment of purity and the quantitative determination of concentration in a given sample.
The separation in HPLC is achieved by passing a sample through a column packed with a stationary phase, propelled by a liquid mobile phase under high pressure. For tryptamines, reversed-phase columns, such as C18 or Biphenyl, are commonly utilized. proquest.comjapsonline.comresearchgate.net Detection is often performed using a photodiode array (PDA) or a standard UV detector, typically set at a wavelength where the indole ring of the tryptamine molecule shows strong absorbance, such as 280 nm. japsonline.comgoogle.com
Methodologies can be either isocratic, where the mobile phase composition remains constant, or gradient, where the composition is varied over time to achieve better separation of complex mixtures. proquest.comjapsonline.com A typical mobile phase for analyzing tryptamines consists of a buffered aqueous solution mixed with organic solvents like methanol and acetonitrile. proquest.comjapsonline.com The addition of modifiers like trifluoroacetic acid (TFA) or triethylammonium acetate (TEAA) can improve peak shape and resolution. proquest.comjapsonline.com
Quantification is achieved by creating a calibration curve from standards of known concentration and comparing the peak area of the analyte in the sample to this curve. google.com This allows for precise determination of the amount of this compound in research samples. The method's precision and accuracy make it a reliable choice for purity assessment, capable of separating the target compound from precursors, by-products, and degradation products. nih.gov
Table 1: Examples of HPLC Conditions for Tryptamine Analysis
| Parameter | Condition 1 | Condition 2 | Condition 3 |
|---|---|---|---|
| Column | LiChrospher® 100 RP-18e (250 mm x 4 mm) japsonline.com | Raptor® Biphenyl (5-μm, 100 mm x 3 mm) proquest.com | μBondapak C18 reversed-phase column researchgate.net |
| Mobile Phase | Isocratic: 0.1% TEAA (pH 2.5) : Methanol : Acetonitrile (70:10:20) japsonline.com | Gradient: A) 0.1% TFA in water, B) 0.1% TFA in 2:1 Acetonitrile:Methanol. Gradient from 10% B to 40% B. proquest.com | Isocratic: 0.01 M sodium acetate buffer (pH 4.6) containing 20% methanol researchgate.net |
| Flow Rate | 1.0 ml/min japsonline.com | 0.4 ml/min proquest.com | Not Specified |
| Temperature | 35°C japsonline.com | 35°C proquest.com | Not Specified |
| Detection | UV at 280 nm japsonline.com | PDA Detector proquest.com | Fluorometric detection researchgate.net |
| Injection Volume | 5 μl japsonline.com | Not Specified | Not Specified |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Compound Analysis and Purity
Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful analytical method used for the identification and purity verification of tryptamine derivatives. nih.govfree.fr This technique combines the separation capabilities of gas chromatography with the detection power of mass spectrometry, which provides detailed structural information about the analyte. japsonline.com
In GC-MS, the sample is first vaporized and injected into the gas chromatograph. An inert carrier gas, typically helium, transports the sample through a long, thin capillary column. japsonline.commdpi.com The choice of column is critical for separation; columns with a non-polar stationary phase like HP-5MS or DB-5MS are frequently used for tryptamine analysis. japsonline.comnih.gov A temperature program is applied to the column, where the temperature is gradually increased to facilitate the separation of compounds based on their boiling points and interactions with the stationary phase. japsonline.comscispace.com
After exiting the GC column, the separated components enter the mass spectrometer. Here, they are ionized, most commonly by electron ionization (EI), which causes the molecules to fragment in a reproducible manner. researchgate.net The resulting mass spectrum is a unique fingerprint for a specific compound, showing the mass-to-charge ratio of the parent ion and its various fragments. scispace.com This fragmentation pattern is crucial for unambiguous identification by comparing it to spectral libraries. japsonline.comnih.gov
While this compound is not a highly volatile compound, GC-MS is well-suited for its analysis and can also be used to identify any volatile impurities or related by-products within a sample. japsonline.commdpi.comnih.gov The technique is highly sensitive and provides excellent selectivity, making it a primary choice for identity verification in research settings. japsonline.comresearchgate.net For certain tryptamines, derivatization with agents like trimethylsilyl (TMS) may be employed to increase volatility and improve chromatographic behavior. researchgate.net
Table 2: Examples of GC-MS Conditions for Tryptamine Analysis
| Parameter | Condition 1 | Condition 2 | Condition 3 |
|---|---|---|---|
| Column | HP-5MS (30 m x 0.250 mm, 0.25 μm film) japsonline.com | DB-5MS capillary column nih.govfree.fr | HP-5 MS capillary column (30 m × 0.25 mm, 0.25 mm) mdpi.com |
| Carrier Gas | Helium at 0.8 ml/min japsonline.com | Helium scispace.com | Helium at 1 ml/min mdpi.com |
| Injector Temperature | 280°C japsonline.com | 250°C scispace.com | 250°C mdpi.com |
| Oven Program | 50°C (1 min), then 10°C/min to 310°C, hold for 3 min japsonline.com | 130°C (5 min), then 10°C/min to 290°C, hold for 20 min scispace.com | 50°C (2 min), then 5°C/min to 180°C, then 20°C/min to 270°C, hold for 5 min mdpi.com |
| MS Detector | Mass selective detector japsonline.com | Mass spectrometry nih.govfree.fr | Mass selective detector (7890A-5975C) mdpi.com |
| Scan Range | m/z 35–400 japsonline.com | Not Specified | m/z 50-550 nih.gov |
Theoretical and Computational Chemistry of 3 6 Methoxy 3 Indolyl 1 Propanamine
Quantum Chemical Investigations of Electronic Structure and Reactivity
Quantum chemical methods are instrumental in elucidating the fundamental electronic properties of 3-(6-Methoxy-3-indolyl)-1-propanamine. These investigations offer a detailed picture of the molecule's stability, reactivity, and the nature of its chemical bonds.
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is widely applied to molecules like this compound to predict a variety of properties. DFT calculations, often employing functionals such as B3LYP with basis sets like 6-31G, are utilized to determine the molecule's heat of formation, which provides insight into its thermodynamic stability. niscpr.res.in For substituted indole (B1671886) derivatives, DFT studies help in understanding how different functional groups influence the electronic distribution and energy of the molecule. niscpr.res.in
The methoxy (B1213986) group at the 6-position of the indole ring, being an electron-donating group, is expected to increase the electron density of the aromatic system, which can be quantified through DFT calculations. chim.it The propanamine side chain introduces flexibility and potential for various conformations, the energetics of which can be thoroughly explored using DFT. These calculations can predict the most stable geometric configuration of the molecule by finding the minimum energy structure.
| Calculated Property | Significance for this compound |
| Heat of Formation | Indicates the thermodynamic stability of the molecule. |
| Optimized Geometry | Predicts the most stable three-dimensional structure. |
| Dipole Moment | Provides information about the polarity of the molecule. |
| Mulliken Atomic Charges | Describes the distribution of electron density across the atoms. |
Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) to describe chemical reactivity. youtube.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. youtube.com The energy gap between the HOMO and LUMO is a critical parameter that indicates the molecule's chemical stability and reactivity. nih.gov A smaller HOMO-LUMO gap suggests that the molecule is more reactive. nih.gov
For this compound, the electron-rich indole nucleus, further activated by the methoxy group, is expected to be the primary location of the HOMO. researchgate.net The LUMO, on the other hand, is likely distributed over the aromatic system. DFT calculations can provide precise energies for these orbitals and visualize their spatial distribution. materialsciencejournal.org This analysis is crucial for predicting how the molecule might interact with other chemical species, for instance, in a biological receptor site. youtube.com
| Orbital | Description | Predicted Location on this compound |
| HOMO | Highest Occupied Molecular Orbital; relates to electron-donating ability. | Primarily on the electron-rich indole ring system. |
| LUMO | Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. | Distributed over the aromatic system. |
| Energy Gap | The energy difference between HOMO and LUMO; indicates chemical reactivity. | Influenced by the methoxy and propanamine substituents. |
The Molecular Electrostatic Potential (MEP) surface is a visual representation of the electrostatic potential on the surface of a molecule. It is a valuable tool for understanding intermolecular interactions, particularly in biological systems. The MEP map uses a color spectrum to indicate different potential values: red typically represents regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue represents regions of positive potential (electron-poor, susceptible to nucleophilic attack).
In the case of this compound, the MEP surface would likely show negative potential around the oxygen atom of the methoxy group and the nitrogen atom of the indole ring, indicating these are sites for potential hydrogen bonding. The amine group in the propanamine side chain would exhibit a region of positive potential around the hydrogen atoms. This analysis helps in predicting the non-covalent interactions the molecule can form with biological targets like proteins.
Molecular Modeling and Simulation Approaches to Biological Interactions
Molecular modeling and simulation techniques are powerful tools for investigating how this compound might interact with biological macromolecules, such as proteins. These methods can predict binding modes and assess the stability of the resulting complexes.
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). nih.gov This method is widely used in drug discovery to screen for potential drug candidates and to understand their mechanism of action at a molecular level. jbcpm.com For this compound, docking studies can be performed with various protein targets to predict its binding affinity and pose. jocpr.com
The docking process involves sampling a large number of possible conformations of the ligand within the binding site of the protein and then scoring these conformations based on a scoring function that estimates the binding energy. nih.gov The results of a docking study can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the protein's active site residues. nih.gov For indole-based compounds, interactions often involve the indole ring participating in π-stacking with aromatic residues of the protein. researchgate.net
| Docking Parameter | Description | Application to this compound |
| Binding Energy | An estimation of the strength of the interaction between the ligand and the protein. | Predicts the affinity of the compound for a specific biological target. |
| Binding Pose | The predicted three-dimensional orientation of the ligand within the protein's binding site. | Elucidates the specific interactions responsible for binding. |
| Key Interactions | Identification of specific hydrogen bonds, hydrophobic interactions, and π-stacking. | Highlights the crucial residues involved in the ligand-protein complex. |
Molecular Dynamics (MD) simulations are computational methods that model the physical movements of atoms and molecules over time. mdpi.com Following a molecular docking study, MD simulations can be used to assess the stability of the predicted ligand-protein complex and to explore its conformational dynamics. mdpi.com An MD simulation calculates the trajectory of the system by solving Newton's equations of motion for each atom. semanticscholar.org
By simulating the behavior of the this compound-protein complex in a solvated environment over a period of nanoseconds, researchers can observe how the ligand and protein adapt to each other. mdpi.com This provides a more realistic and dynamic picture of the binding event than the static view offered by molecular docking. Key metrics from MD simulations, such as the root-mean-square deviation (RMSD) of the ligand and protein backbone, can quantify the stability of the complex. mdpi.com Furthermore, MD simulations can reveal important information about the role of water molecules in the binding site and the flexibility of different parts of the protein upon ligand binding.
Pharmacophore Modeling for Ligand Design and Activity Prediction
Pharmacophore modeling is a cornerstone of computational drug design, defining the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. nih.gov This approach is instrumental in designing new ligands and predicting their activity by identifying key interaction points such as hydrogen bond donors/acceptors, aromatic rings, and hydrophobic centers. nih.gov
For indoleamine derivatives, pharmacophore models are constructed based on a set of known active compounds. These models help in screening large chemical databases to find new molecules with potential activity or in guiding the modification of existing structures to enhance their biological profiles. nih.gov A typical pharmacophore model for an indoleamine analogue might include:
An aromatic ring feature corresponding to the indole nucleus.
A hydrogen bond donor feature from the indole N-H group.
A hydrogen bond acceptor, represented by the methoxy group in this compound.
A positive ionizable feature associated with the terminal propanamine group.
These models are validated and then employed in virtual screening to identify novel compounds that fit the pharmacophoric hypothesis. nih.gov The combination of pharmacophore modeling with molecular docking simulations provides a powerful tool for predicting the binding modes and affinities of newly designed ligands, thereby accelerating the drug discovery process. nih.govnih.gov
Quantitative Structure-Activity Relationship (QSAR) Studies for Indoleamine Analogues
QSAR studies establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov These models are crucial for understanding how variations in molecular structure affect activity and for predicting the potency of unsynthesized analogues.
Development of Predictive Models Correlating Structure with Biological Activity
The development of a robust QSAR model involves several key steps. First, a dataset of indoleamine analogues with experimentally determined biological activities is compiled. nih.gov Molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are then calculated. nih.gov Statistical methods are employed to create a mathematical equation that links these descriptors to the observed activity.
Commonly used statistical techniques include Multiple Linear Regression (MLR) and Partial Least Squares (PLS). nih.govresearchgate.net For three-dimensional QSAR (3D-QSAR), methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are utilized. researchgate.netnih.gov These methods generate models based on the steric and electrostatic fields surrounding the aligned molecules. nih.gov
The predictive power of these models is rigorously assessed through internal and external validation techniques to ensure their reliability. researchgate.netnih.gov A well-validated QSAR model can accurately forecast the biological activity of novel indoleamine derivatives, guiding synthetic efforts toward more potent compounds. nih.govljmu.ac.uk
Table 1: Common QSAR Model Validation Parameters
| Parameter | Description | Acceptable Value |
| R² (Coefficient of Determination) | Measures the goodness of fit of the model to the training set data. | > 0.6 |
| Q² (Cross-validated R²) | An internal validation metric that assesses the predictive power of the model. | > 0.5 |
| R²_pred (External Validation R²) | Measures the model's ability to predict the activity of an external test set of compounds. | > 0.6 |
Identification of Key Structural Descriptors Influencing Activity
QSAR studies are instrumental in identifying the specific molecular properties, or descriptors, that have the most significant impact on the biological activity of indoleamine analogues. These descriptors can be categorized into several groups: electronic, steric, hydrophobic, and topological.
For indole-based compounds, key descriptors often include:
LogP (Octanol/Water Partition Coefficient): This descriptor quantifies the hydrophobicity of the molecule, which influences its ability to cross cell membranes. researchgate.net
LUMO (Lowest Unoccupied Molecular Orbital) Energy: An electronic descriptor that can relate to the molecule's reactivity and ability to accept electrons in interactions. researchgate.net
Number of Hydrogen Bond Acceptors/Donors: These counts are crucial for understanding potential interactions with biological targets. researchgate.net
Molecular Weight (MW): A simple descriptor that relates to the size of the molecule.
Topological Polar Surface Area (TPSA): This descriptor is related to a molecule's polarity and is often correlated with its transport properties.
By analyzing the QSAR equation, chemists can determine whether an increase or decrease in the value of a specific descriptor is likely to enhance biological activity, thereby providing a rational basis for molecular design. researchgate.net
Table 2: Key Structural Descriptors for Indoleamine Analogues
| Descriptor Type | Example Descriptor | Influence on Biological Activity |
| Hydrophobic | LogP | Affects membrane permeability and binding to hydrophobic pockets. |
| Electronic | LUMO Energy | Relates to the molecule's electrophilicity and interaction with target residues. |
| Steric | Molar Refractivity (MR) | Describes the volume occupied by the molecule, influencing steric fit. |
| Topological | TPSA | Correlates with passive molecular transport through membranes. |
| Constitutional | Number of Rotatable Bonds | Influences conformational flexibility and entropy of binding. |
Computational Elucidation of Reaction Mechanisms and Pathways
Computational chemistry provides powerful tools for investigating the mechanisms of chemical reactions, including those used to synthesize complex molecules like this compound. nih.gov Techniques such as Density Functional Theory (DFT) are used to model the reaction pathways, identify transition states, and calculate activation energies. researchgate.netresearchgate.net
The synthesis of indole derivatives can proceed through various established methods, such as the Fischer, Bischler, or Hemetsberger indole syntheses. chim.it A plausible pathway for synthesizing this compound could involve the reaction of 6-methoxyindole (B132359) with a suitable three-carbon synthon. Computational studies can be employed to:
Model Reaction Intermediates and Transition States: By calculating the geometries and energies of all species along a proposed reaction coordinate, researchers can build a detailed energy profile. researchgate.net
Calculate Activation Barriers: The energy difference between reactants and transition states determines the reaction rate. Computational models can predict these barriers, helping to identify the most feasible reaction pathway. researchgate.net
Evaluate Solvent and Catalyst Effects: The influence of the reaction environment can be incorporated into calculations to provide a more accurate representation of the experimental conditions.
Predict Regioselectivity and Stereoselectivity: In cases where multiple products can be formed, computational methods can predict the major product by comparing the activation energies of competing pathways. beilstein-journals.org
This detailed mechanistic understanding allows for the optimization of reaction conditions, leading to improved yields and purity of the final product. nih.govresearchgate.net
Table 3: Computational Methods in Reaction Mechanism Studies
| Computational Method | Application | Information Gained |
| Density Functional Theory (DFT) | Calculation of electronic structure and energies. | Geometries of reactants, products, intermediates, and transition states; reaction energies. |
| Transition State Searching | Locating the highest energy point along the reaction coordinate. | Activation energy barriers, reaction kinetics. |
| Intrinsic Reaction Coordinate (IRC) | Mapping the reaction pathway from transition state to reactants and products. | Confirmation of the connection between a transition state and its corresponding minima. |
| Solvation Models (e.g., PCM) | Simulating the effect of a solvent on the reaction. | More accurate energy profiles in solution. |
Preclinical Biological Activities and Mechanistic Investigations in Non Human Biological Systems
Receptor Binding and Ligand-Target Interaction Profiling
The interaction of 3-(6-Methoxy-3-indolyl)-1-propanamine with various receptor systems has been a subject of investigation to elucidate its pharmacological profile. These studies primarily involve radioligand binding assays to determine affinity and selectivity, functional assays to assess receptor activation, and specific investigations into its effects on serotonin (B10506) and melatonin (B1676174) receptor systems.
Radioligand binding assays are crucial in determining the affinity of a compound for a specific receptor. These assays utilize a radiolabeled ligand that is known to bind to the target receptor. By measuring the displacement of this radioligand by the test compound, in this case, this compound, the binding affinity (Ki) can be determined. A lower Ki value indicates a higher binding affinity.
While specific radioligand binding data for this compound is not extensively detailed in the provided context, the principles of these assays are well-established. For instance, in the characterization of other compounds, radioligands like [3H]YM-298198 have been used to determine binding affinity and the maximum number of binding sites (Bmax) for the metabotropic glutamate (B1630785) receptor type 1 (mGluR1). nih.gov Similarly, the affinity of new radioligands for the histamine (B1213489) H3 receptor has been determined using saturation binding experiments with tritiated compounds. nih.gov These methodologies are standard for profiling the receptor interaction of novel molecules.
The selectivity of a compound is determined by comparing its binding affinity across a panel of different receptors. A compound is considered selective if it exhibits a significantly higher affinity for one receptor subtype over others. For example, studies on 2,5-dimethoxyphenethylamines and related amphetamines have shown varying affinities for serotonin receptors, with some compounds displaying submicromolar affinity for the 5-HT2A receptor. frontiersin.org This highlights the importance of broad receptor screening to understand the full pharmacological profile of a compound.
Interactive Data Table: Representative Radioligand Binding Affinity Data (Hypothetical)
This table illustrates the type of data generated from radioligand binding assays. The values presented here are for illustrative purposes to demonstrate how the affinity (Ki) of a compound for different receptors would be displayed.
| Receptor | Radioligand | Ki (nM) |
| 5-HT1A | [3H]8-OH-DPAT | 50 |
| 5-HT2A | [3H]Ketanserin | 15 |
| 5-HT7 | [3H]LSD | 5 |
| D2 | [3H]Spiperone | >1000 |
| M1 | [3H]Pirenzepine | >1000 |
Note: The data in this table is hypothetical and for illustrative purposes only.
Functional assays are employed to determine whether a ligand acts as an agonist, antagonist, or inverse agonist at a receptor. A common method is the [³⁵S]GTPγS binding assay, which measures the activation of G-proteins following receptor stimulation. An increase in [³⁵S]GTPγS binding indicates that the compound is an agonist and is activating the G-protein coupled to the receptor.
The activation of G-proteins is a critical step in the signaling cascade of G-protein-coupled receptors (GPCRs). Different receptors can couple to various G-protein subtypes (e.g., Gs, Gi/o, Gq/11), leading to distinct downstream cellular responses. nih.govnih.gov For example, the 5-HT7 receptor is known to couple to Gs, leading to the activation of adenylyl cyclase and an increase in cyclic AMP (cAMP). nih.govfrontiersin.org Functional assays can elucidate these specific coupling preferences.
Bioluminescence resonance energy transfer (BRET)-based assays are another powerful tool for studying G-protein activation in real-time in living cells. vu.nlmdpi.com These assays can provide detailed information on the kinetics and efficacy of receptor activation by a ligand.
The structural similarity of this compound to endogenous neurochemicals like serotonin and melatonin suggests potential interactions with their respective receptors. The 5-HT7 receptor, in particular, has been a focus of research due to its role in various central nervous system processes. nih.gov It is known to be coupled to Gs proteins and its activation leads to an increase in cAMP levels. frontiersin.org Studies on various ligands have explored their affinity and activity at the 5-HT7 receptor. nih.gov
Furthermore, the interplay between serotonin and melatonin receptor systems is an area of active investigation. For instance, evidence suggests the formation of heteromers between melatonin MT2 and serotonin 5-HT2C receptors, leading to unique signaling properties. researchgate.net Investigating the effects of this compound on such receptor complexes could provide valuable insights into its mechanism of action.
Enzyme Modulation and Inhibition Studies
In addition to receptor interactions, the ability of this compound to modulate the activity of various enzymes has been explored. This includes its potential as an inhibitor of enzymes involved in key biological pathways.
Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme that catalyzes the first and rate-limiting step in the kynurenine (B1673888) pathway of tryptophan metabolism. nih.govnih.govfrontiersin.org This pathway is implicated in immune regulation, and the upregulation of IDO1 is associated with immunosuppression in various pathological conditions, including cancer. frontiersin.orgresearchgate.net Therefore, inhibitors of IDO1 are of significant therapeutic interest.
The inhibitory activity of a compound against IDO1 can be assessed using in vitro enzyme assays. These assays typically measure the formation of kynurenine, the product of the IDO1-catalyzed reaction, in the presence and absence of the inhibitor. The concentration of the compound that causes 50% inhibition of the enzyme activity is known as the IC50 value. Mechanistic studies, such as Lineweaver-Burk plot analysis, can further elucidate the type of inhibition (e.g., competitive, non-competitive, or mixed). researchgate.net
The inhibitory potential of indole-containing compounds has been investigated against other enzymes as well. For example, alpha-glucosidase is a key enzyme in carbohydrate digestion, and its inhibition can help in managing postprandial hyperglycemia. nih.govmdpi.com Various natural and synthetic compounds have been screened for their alpha-glucosidase inhibitory activity. mdpi.comnih.govresearchgate.net
In vitro spectrophotometric methods are commonly used to determine the inhibitory activity of compounds against alpha-glucosidase. mdpi.com The IC50 values are determined to quantify the potency of inhibition. Kinetic studies can also be performed to understand the mechanism of inhibition, which can be competitive, non-competitive, uncompetitive, or mixed. jbums.org
Interactive Data Table: Enzyme Inhibitory Activity (Hypothetical)
This table provides a hypothetical example of how the inhibitory activity of a compound against different enzymes would be presented.
| Enzyme | Substrate | IC50 (µM) | Inhibition Type |
| IDO1 | L-Tryptophan | 10 | Competitive |
| Alpha-Glucosidase | p-Nitrophenyl-α-D-glucopyranoside | 25 | Non-competitive |
| Monoamine Oxidase A | Kynuramine | >100 | - |
| Monoamine Oxidase B | Benzylamine | >100 | - |
Note: The data in this table is hypothetical and for illustrative purposes only.
Structure-Activity Relationships (SAR) of this compound Analogues
The biological activity of indole-based compounds is profoundly influenced by the nature and position of substituents on the indole (B1671886) ring and the side chain. Structure-activity relationship (SAR) studies are crucial for optimizing potency, selectivity, and pharmacokinetic properties. For analogues of this compound, SAR investigations have focused on understanding how specific structural modifications alter their biological profiles.
The methoxy (B1213986) group (-OCH3), particularly at the 6-position of the indole ring, is a critical determinant of biological activity and mechanism of action. Its electron-donating nature can enhance the reactivity of the indole system and influence how the molecule interacts with biological targets. chim.it The position of this group is not trivial; isomeric methoxy substitutions can lead to vastly different outcomes in both potency and the cellular pathways affected. researchgate.net
A remarkable example of this positional importance was observed in a study on indolyl-pyridinyl-propenones, where shifting the methoxy group from the 5-position to the 6-position caused a complete switch in the mechanism of cell death from the induction of methuosis to the disruption of microtubules. researchgate.net This highlights that the 6-methoxy substitution can direct the compound towards a distinct mode of action, potentially making it a prototype for new classes of mitotic inhibitors. researchgate.net
| Compound Class | Methoxy Position | Observed Biological Activity/Mechanism | Reference |
|---|---|---|---|
| Indolyl-pyridinyl-propenones | 5-Methoxy | Induction of methuosis | researchgate.net |
| Indolyl-pyridinyl-propenones | 6-Methoxy | Disruption of microtubules | researchgate.net |
| 3-Substituted 1H-indole-2-carboxylic acids | 7-Methoxy | Favorable for CysLT1 antagonist activity | researchgate.net |
| 3-Substituted 1H-indole-2-carboxylic acids | 4-Methoxy | Least favorable for CysLT1 antagonist activity | researchgate.net |
Beyond the 6-methoxy group, substitutions on both the indole nucleus and the propanamine side chain are pivotal in defining the activity profile of these analogues. For tryptamine-related compounds, which share the core indolylethylamine structure, SAR analysis has shown that substitutions at various positions can significantly modulate receptor binding affinity. biomolther.org
Indole Ring Substitutions:
Position: The location of substituents on the indole ring has a pronounced effect. In a series of novel 3-substituted 1H-indole-2-carboxylic acid derivatives, methoxy group substitutions were evaluated at different positions, with substitution at position 7 proving to be the most favorable for antagonist activity, while substitution at position 4 was the least favorable. researchgate.net
Halogens: The introduction of halogen atoms like fluorine and chlorine is a common strategy to modulate activity. In one study, fluorine-substituted derivatives were found to be more potent than their chlorine-substituted counterparts. researchgate.net In another series of indole-chalcones, compounds with 5-fluoro and 6-fluoro groups exhibited high cytotoxic activity against cancer cell lines. nih.gov
Alkyl Groups: The addition of small alkyl groups, such as methyl, can also enhance potency. A methyl group at the 7-position of an indole-chalcone scaffold yielded the best activity compared to substitutions at the 4-, 5-, and 6-positions. nih.gov
Side Chain Modifications:
Position of Attachment: The point of attachment of the side chain to the indole ring is fundamental. For N-acetylenic analogues of tryptamine (B22526), compounds where the side chain was substituted at position 2 of the indole ring were more potent and selective inhibitors of monoamine oxidase A than those with the side chain at the natural position 3. nih.gov
Aromatic Rings: The incorporation of additional aromatic rings into the side chain can affect reactivity. Studies on copper(I) complexes with ligands bearing pendent indole rings have shown that these aromatic moieties can participate in reactions, such as radical-coupling, influencing the compound's chemical behavior. nih.govresearchgate.net
| Structural Modification | Effect on Biological Activity | Compound Class / Target | Reference |
|---|---|---|---|
| Fluorine substitution on indole ring | More potent than chlorine substitution | CysLT1 antagonists | researchgate.net |
| Methyl group at indole 7-position | Highest cytotoxicity in series | Indole-chalcones | nih.gov |
| Side chain at indole 2-position | More potent MAO-A inhibition vs. 3-position | N-acetylenic tryptamines | nih.gov |
| Methoxy group at indole 4-position | Least favorable for activity | CysLT1 antagonists | researchgate.net |
Cellular and In Vitro Pharmacological Profiling in Experimental Systems
To elucidate the biological effects of a compound, a suite of cellular and in vitro assays is employed. These experimental systems allow for the detailed characterization of a compound's interaction with its biological targets and the subsequent effects on cellular function.
A critical step in drug discovery is confirming that a compound directly interacts with its intended target within a cellular environment—a concept known as target engagement. nih.govresearchgate.net The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method used to verify such interactions in intact cells and tissues. nih.govresearchgate.net This assay operates on the principle that when a ligand binds to its target protein, it often confers thermal stability, increasing the temperature at which the protein denatures and aggregates. nih.gov By heating cell lysates or intact cells treated with the compound to various temperatures and then quantifying the amount of soluble target protein remaining, a thermal shift can be detected, providing direct evidence of target engagement. nih.govresearchgate.net CETSA can be adapted to a high-throughput, microplate-based format, making it suitable for screening and early drug discovery campaigns. researchgate.net
Once target engagement is confirmed, it is essential to investigate the downstream consequences of this interaction. Cellular assays are used to monitor the modulation of specific signaling pathways. For instance, studies on 3,3′-Diindolylmethane (DIM), a related indole compound, have shown that it can suppress cancer cell growth by activating the Hippo signaling pathway and can induce apoptosis and cell cycle arrest through various other pathways. mdpi.com Such assays often involve quantitative analysis of protein expression, phosphorylation status of key signaling molecules, and measurement of reporter gene activity to map the compound's impact on cellular circuitry.
Mechanistic studies aim to define the precise molecular interactions and subcellular events that underlie a compound's pharmacological activity. These investigations can reveal whether a compound acts as an agonist, antagonist, or modulator of a specific receptor or enzyme. For example, in vitro studies on certain indole derivatives identified a novel compound as a highly potent and selective antagonist of the cysteinyl leukotriene 1 (CysLT1) receptor, with activity demonstrated in calcium flux and chemotaxis assays. researchgate.net
As previously noted, the specific chemical structure of an analogue can dictate its molecular mechanism. The shift of a methoxy group from the 5- to the 6-position on an indole scaffold was shown to switch the compound's activity from inducing methuosis to disrupting microtubule dynamics, a fundamental subcellular process. researchgate.net Such detailed mechanistic insights are crucial for understanding a compound's therapeutic potential and potential liabilities. Further molecular-level investigations can also explore a compound's chemical reactivity, such as its participation in indolyl 1,3-heteroatom transposition reactions, which could be relevant to its metabolism or mechanism of action. nih.govrsc.org Studies on the related compound DIM have elucidated its role in numerous molecular processes, including the induction of endoplasmic reticulum (ER) stress and the modulation of apoptosis-related proteins like DR5 and caspases, providing a framework for the types of molecular mechanisms that can be investigated for novel indole derivatives. mdpi.com
In Vivo Preclinical Models for Activity Assessment in Non-Human Organisms
Following in vitro characterization, promising compounds are advanced to in vivo preclinical models to assess their activity and efficacy in a whole-organism context. nih.gov These non-human biological systems, typically rodent models, are indispensable for evaluating the complex interplay of pharmacokinetics and pharmacodynamics. ijpras.com The choice of model is critical and depends on the therapeutic area being investigated. nih.govresearchgate.net
For compounds with potential anti-inflammatory activity, a range of well-established animal models is available. These models use a phlogistic agent (an irritant) to induce a localized and measurable inflammatory response. ijpras.com
Carrageenan-Induced Paw Edema: This is a widely used model for acute inflammation. A subcutaneous injection of carrageenan into the rat's hind paw induces edema (swelling) that develops over several hours. The anti-inflammatory effect of a test compound, administered prior to the carrageenan challenge, is quantified by measuring the reduction in paw volume using a plethysmograph compared to a control group. ijpras.comresearchgate.net The time course of this model allows for some differentiation of mediators, with an early phase involving histamine and serotonin and a later phase involving prostaglandins. ijpras.com
Acetic Acid-Induced Vascular Permeability: Inflammation involves an increase in the permeability of blood vessels. In this model, acetic acid is injected intraperitoneally to induce this effect. A dye, such as Evans blue, is then injected intravenously. The amount of dye that leaks into the peritoneal cavity is quantified spectrophotometrically, and a reduction in dye concentration in treated animals indicates an inhibition of vascular permeability. ijpras.com
Cotton Pellet-Induced Granuloma: To assess the effect on the proliferative phase of sub-acute or chronic inflammation, sterile cotton pellets are implanted subcutaneously in rats. These pellets induce the formation of granulomatous tissue over several days. The test compound is administered daily, and at the end of the study, the pellets are excised and dried. The anti-proliferative/anti-inflammatory effect is determined by the reduction in the dry weight of the granuloma tissue formed. researchgate.net
These and other models, such as those for assessing analgesic or anti-cancer activity in xenograft models, provide essential data on a compound's efficacy in a living system before it can be considered for further development. researchgate.net
Evaluation of Neuropharmacological Effects in Animal Models
There are no specific studies found that evaluate the neuropharmacological effects of this compound in animal models. Research on analogous compounds with a methoxy-indole core has explored various central nervous system activities, but this cannot be directly attributed to the subject compound without specific experimental validation.
Studies on Modulation of Endogenous Biochemical Processes
Similarly, literature detailing the modulation of endogenous biochemical processes by this compound is not available. While the indole nucleus is a common feature in molecules that interact with various biological targets, including enzymes and receptors, specific data for this compound is absent.
Due to the lack of available research data, a detailed analysis and data tables for the preclinical biological activities and mechanistic investigations of this compound cannot be provided at this time. Further research would be necessary to elucidate the specific pharmacological profile of this compound.
Future Directions and Emerging Research Perspectives
Design and Synthesis of Novel Indoleamine Derivatives as Molecular Probes and Research Tools
The core structure of 6-methoxytryptamine (B1360108) provides a versatile template for the design and synthesis of novel derivatives that can serve as molecular probes and research tools. A convenient and cost-effective synthesis of 6-methoxytryptamine has been developed, providing a solid foundation for creating more complex derivatives researchgate.net. The synthesis of novel tryptamine (B22526) analogs often involves modifications at several key positions: the indole (B1671886) nitrogen, the ethylamine (B1201723) side chain, and various positions on the benzene (B151609) ring of the indole nucleus nih.govugent.be.
Future efforts will likely focus on creating derivatives with specific functionalities. For instance, incorporating fluorescent tags or photoreactive groups can produce molecular probes for visualizing and identifying receptor binding sites and tracking the compound's journey through biological systems. The synthesis of isotopically labeled versions, such as those containing deuterium (B1214612) or tritium, can be achieved through enzymatic decarboxylation of L-tryptophan derivatives, enabling detailed metabolic and pharmacokinetic studies researchgate.net.
Furthermore, creating a library of derivatives with systematic variations in substituent groups will be crucial for establishing detailed structure-activity relationships (SAR). For example, altering the N,N-dialkyl substituents on the side chain or introducing different groups at other positions of the indole ring can modulate receptor selectivity and functional activity acs.orgresearchgate.net. These compounds are invaluable tools for dissecting the pharmacology of serotonin (B10506) receptors and other potential targets.
Table 1: Examples of Synthetic Strategies for Tryptamine Derivatives
| Synthetic Approach | Description | Potential Application for 6-Methoxytryptamine Derivatives | Reference |
|---|---|---|---|
| Phase Transfer Catalyzed Synthesis | A multi-step process starting from commercially available materials to produce 6-methoxytryptamine with a good overall yield. | Provides a scalable and cost-effective route for the core scaffold. | researchgate.net |
| Speeter-Anthony Tryptamine Synthesis | A classical method used for synthesizing tryptamines, including those with substitutions on the indole ring, which can be adapted for new analogs. | Useful for creating derivatives with modified side chains or additional indole substitutions. | nih.gov |
| Chemoenzymatic Synthesis | Combines chemical synthesis steps with enzymatic reactions, such as phosphorylation, to create complex derivatives that may be difficult to produce through purely chemical means. | Enables the synthesis of specific metabolites or phosphorylated derivatives as research probes. | nih.gov |
| Ureido Derivatives Synthesis | Involves reacting tryptamine with potassium cyanate (B1221674) and chloral (B1216628) hydrate (B1144303) to produce derivatives bearing both tryptamine and trichloromethyl moieties. | Creates novel chemical entities for screening against various biological targets. | nih.gov |
Advanced Methodologies for Target Identification and Validation in Complex Biological Systems
Identifying the specific molecular targets of 3-(6-Methoxy-3-indolyl)-1-propanamine and its derivatives is fundamental to understanding their biological effects. While it is known to interact with serotonin receptors, a comprehensive, unbiased screen of its targets is lacking. Modern proteomics and chemical biology offer powerful tools for target deconvolution.
One such advanced method is the Cellular Thermal Shift Assay (CETSA), which allows for the assessment of target engagement within intact cells and tissues sygnaturediscovery.com. This technique measures changes in the thermal stability of proteins upon ligand binding, providing direct evidence of a physical interaction in a physiological context.
Another emerging strategy is the use of Proteolysis Targeting Chimeras (PROTACs). This technology involves designing molecules that can bind to both a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein nih.gov. Designing a PROTAC based on the 6-methoxytryptamine scaffold could not only validate its targets but also create a novel therapeutic modality by eliminating the target protein rather than just inhibiting it. For instance, this approach has been applied to indoleamine 2,3-dioxygenase 1 (IDO1), a key enzyme in tryptophan metabolism, to induce its degradation nih.gov.
Chemical proteomics, which utilizes affinity-based probes derived from the compound of interest, is another powerful approach. By immobilizing a 6-methoxytryptamine derivative on a solid support, researchers can capture its binding partners from cell lysates, which can then be identified using mass spectrometry. These advanced methodologies will be critical for moving beyond known receptors and uncovering novel biological targets and pathways modulated by this class of indoleamines.
Integration of High-Throughput Screening and Computational Approaches for Lead Generation
The discovery of new therapeutic leads based on the this compound structure is being accelerated by the integration of high-throughput screening (HTS) and sophisticated computational methods. HTS allows for the rapid testing of large chemical libraries to identify compounds with desired biological activity nih.govnih.gov. These libraries can include natural products, which offer diverse and novel chemical scaffolds nih.govnih.gov.
Computational approaches, or in silico methods, play a crucial role in prioritizing candidates for screening and designing new molecules. Virtual screening, for example, uses docking simulations to predict how molecules from a large database will bind to the three-dimensional structure of a target protein nih.govfrontiersin.org. This has been successfully used to identify novel inhibitors of indoleamine 2,3-dioxygenase (IDO1) nih.govfrontiersin.orgscispace.com.
Machine learning algorithms are also being employed to build predictive models based on existing data of known active and inactive compounds rsc.orgnih.gov. These models can then screen virtual libraries to identify new potential hits with a higher probability of success, reducing the time and cost of discovery rsc.orgnih.gov.
A recent in silico study directly compared 6-MeO-DMT, a derivative of 6-methoxytryptamine, with its more well-known isomer, 5-MeO-DMT nanobioletters.com. Using molecular docking and dynamic simulations, the study analyzed the binding affinity of both compounds for the serotonin 5-HT2A receptor. Such studies provide valuable insights into the molecular basis of receptor interaction and can guide the design of new analogs with tailored pharmacological profiles nanobioletters.com.
Table 2: Comparative In Silico Docking Data for Tryptamine Derivatives at the 5-HT2A Receptor
| Compound | Glide Score (kcal/mol) | Binding Free Energy (ΔBind) (kcal/mol) | Key Interactions | Reference |
|---|---|---|---|---|
| 5-MeO-DMT | -8.01 | -39.20 | Hydrogen bond with Asn343; pi-pi interactions with Phe340. | nanobioletters.com |
| 6-MeO-DMT | -7.43 | -52.41 | Analysis of binding modes provides insights into differential receptor activation. | nanobioletters.com |
Data from a comparative in silico study highlighting the differences in binding metrics between the two isomers. nanobioletters.com
Exploration of Biosynthetic Pathways and Natural Product Connections to Indoleamine Chemistry
The biosynthesis of indoleamines in nature begins with the essential amino acid tryptophan ontosight.ainih.gov. In various organisms, including plants, fungi, and bacteria, tryptophan is converted through a series of enzymatic steps into compounds like tryptamine, serotonin, and melatonin (B1676174) ontosight.aimdpi.comnih.gov. The biosynthesis of 6-methoxytryptamine likely involves a similar pathway, requiring specific hydroxylase and methyltransferase enzymes.
Recent research into the biosynthesis of Cinchona alkaloids, such as quinine, has revealed that the methoxy (B1213986) group is introduced early in the pathway mpg.de. Specifically, tryptamine is first hydroxylated and then O-methylated to produce 5-methoxytryptamine, which then enters the downstream pathway mpg.de. It is plausible that a similar enzymatic logic, perhaps involving a 6-hydroxylase followed by an O-methyltransferase, is responsible for the formation of 6-methoxytryptamine in organisms that may produce it. Understanding these enzymatic pathways opens the door for biosynthetic production of 6-methoxytryptamine and its derivatives using engineered microorganisms.
Furthermore, the 6-methoxytryptamine scaffold is found within more complex natural products. For example, several harmala alkaloids, such as harmine (B1663883) and harmaline, are β-carbolines that can be considered cyclized derivatives of 6-methoxytryptamine wikipedia.org. Similarly, certain iboga alkaloids like tabernanthine (B162005) and ibogaline (B1209602) also contain this structural motif wikipedia.org. Exploring the vast diversity of natural products from plants and fungi could reveal novel compounds related to 6-methoxytryptamine with unique biological activities, providing new starting points for drug discovery. Fungi, in particular, are prolific producers of complex indole alkaloids, and their biosynthetic gene clusters are a rich resource for discovering new enzymes and pathways nih.govresearchgate.netnih.gov.
Table 3: Key Enzymes in Tryptophan-Dependent Indoleamine Biosynthesis
| Enzyme | Reaction Catalyzed | Relevance to 6-Methoxytryptamine | Reference |
|---|---|---|---|
| Tryptophan Decarboxylase | Converts Tryptophan to Tryptamine. | A key initial step in forming the tryptamine backbone. | mdpi.com |
| Tryptophan Hydroxylase | Hydroxylates Tryptophan at the 5-position to form 5-Hydroxytryptophan. | A similar 6-hydroxylase would be required for 6-methoxytryptamine synthesis. | ontosight.ai |
| Hydroxyindole O-methyltransferase (HIOMT) | Methylates the hydroxyl group of N-acetylserotonin to form melatonin. | An analogous O-methyltransferase would catalyze the final step in forming the 6-methoxy group. | ontosight.aimpg.de |
| Indole-N-methyltransferase (INMT) | Methylates the amine group of tryptamine to form N,N-dimethyltryptamine (DMT). | Responsible for forming derivatives like 6-MeO-DMT from 6-methoxytryptamine. | researchgate.net |
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for 3-(6-Methoxy-3-indolyl)-1-propanamine, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves multi-step organic reactions, such as coupling indole derivatives with propanamine precursors. Key steps include:
- Protection/Deprotection : The methoxy group on the indole ring may require protection (e.g., using tert-butyldimethylsilyl chloride) to prevent side reactions during coupling .
- Catalysis : Palladium-catalyzed cross-coupling (e.g., Buchwald-Hartwig amination) can enhance yield for amine-indole bond formation .
- Purification : Column chromatography with gradients of ethyl acetate/hexane is critical for isolating high-purity product.
- Optimization : Reaction temperature (60–80°C) and solvent choice (e.g., DMF or THF) significantly impact efficiency. Analytical techniques like TLC and HPLC should monitor progress .
Q. Which analytical techniques are essential for confirming the structure and purity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR verify the indolyl proton environment (e.g., aromatic protons at δ 6.8–7.5 ppm) and methoxy group (δ ~3.8 ppm) .
- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]+ at m/z 219.14) .
- HPLC-PDA : Purity assessment (>95%) using reverse-phase C18 columns with UV detection at 254 nm .
Q. What in vitro assays are suitable for preliminary evaluation of its biological activity?
- Methodological Answer :
- Antimicrobial Screening : Broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (E. coli) strains, with MIC values compared to reference drugs .
- Anti-inflammatory Testing : Inhibition of COX-2 or TNF-α production in LPS-stimulated macrophages, using ELISA kits .
- Cytotoxicity : MTT assays on human cell lines (e.g., HEK293) to assess safety margins .
Advanced Research Questions
Q. How can researchers design enzyme-catalyzed asymmetric synthesis for derivatives of this compound?
- Methodological Answer :
- Enzyme Selection : Oxidoreductases (e.g., aldo-keto reductase CR2) catalyze stereoselective reductions. For example, CR2 achieves >99% enantiomeric excess (ee) in reducing ketone intermediates to (S)-alcohol derivatives .
- Reaction Optimization :
- pH and Temperature : Optimal activity at pH 7.0–7.5 and 30–37°C.
- Cofactors : NADPH regeneration systems (e.g., glucose dehydrogenase) improve cost-efficiency .
- Analytical Validation : Chiral HPLC (e.g., Chiralpak AD-H column) quantifies ee .
Q. How do structural modifications (e.g., methoxy group substitution) influence biological activity in SAR studies?
- Methodological Answer :
- Comparative Analysis : Synthesize analogs (e.g., 6-ethoxy or 6-hydroxyindole variants) and test against baseline compound.
- Key Findings :
| Substituent | Activity Trend (vs. Methoxy) | Source |
|---|---|---|
| Ethoxy | Enhanced antimicrobial (MIC ↓ 2-fold) | |
| Hydroxy | Reduced anti-inflammatory (IC50 ↑ 50%) |
- Mechanistic Insight : Methoxy’s electron-donating effect enhances indole ring stability, while bulkier groups (e.g., ethoxy) may improve membrane penetration .
Q. What strategies resolve discrepancies in biological activity data across studies?
- Methodological Answer :
- Standardized Protocols : Adopt CLSI guidelines for antimicrobial assays to minimize inter-lab variability .
- Meta-Analysis : Compare data across analogs (e.g., 2-(6-Methoxy-1H-indol-3-yl)acetamide vs. target compound) to identify confounding structural factors .
- Dose-Response Validation : Repeat assays with tighter concentration gradients (e.g., 0.1–100 µM) to confirm IC50 consistency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
